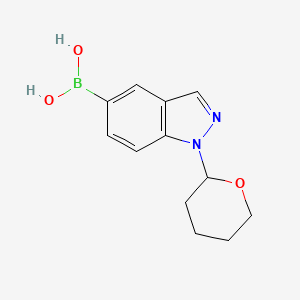

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid

Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid (CAS: 1562245-02-6) is a boronic acid derivative featuring an indazole core protected by a tetrahydropyran (THP) group at the 1-position. Its molecular formula is C₁₂H₁₅BN₂O₃, with a molecular weight of 246.07 g/mol . The THP group enhances solubility and stability during synthetic processes, making the compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical applications, such as the synthesis of androgen receptor antagonists . The boronic acid moiety enables efficient carbon-carbon bond formation, critical for constructing complex molecules in drug discovery .

Properties

IUPAC Name |

[1-(oxan-2-yl)indazol-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O3/c16-13(17)10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-18-12/h4-5,7-8,12,16-17H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUXPJWAMAUDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(N=C2)C3CCCCO3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indazole Formation and N1-Substitution

- The indazole ring system is commonly synthesized through cyclization reactions of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

- Introduction of the tetrahydro-2H-pyran group at the N1 position is achieved via nucleophilic substitution or protection strategies using tetrahydropyranyl-protected intermediates.

- For example, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine has been synthesized by cyclization of precursors followed by selective N1-substitution, maintaining the integrity of the indazole ring and the amine functionality.

Reaction Conditions and Purification

- Typical reaction conditions involve stirring the reaction mixture at room temperature or mild heating in solvents such as ethyl acetate or dichloromethane.

- After completion, monitored by thin-layer chromatography (TLC), the reaction mixture is extracted with organic solvents, dried over sodium sulfate, and purified by column chromatography using hexane/ethyl acetate mixtures.

Introduction of the Boronic Acid Group at the 5-Position

Palladium-Catalyzed Borylation

- The boronic acid functionality is introduced via a palladium-catalyzed borylation of a corresponding 5-bromo-substituted indazole derivative.

- A representative procedure involves the reaction of 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with bis(pinacolato)diboron in the presence of potassium acetate and a palladium catalyst such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.

- The reaction is carried out in 1,4-dioxane under reflux conditions for approximately 2 hours.

Work-up and Purification

- Upon completion, the reaction mixture is filtered to remove catalyst residues, concentrated, and purified by silica gel chromatography using petroleum ether/ethyl acetate (10:1) as the eluent.

- This method yields 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-boronic acid pinacol ester with yields reported up to 93%.

- Subsequent hydrolysis of the pinacol ester under mild acidic conditions affords the free boronic acid.

Representative Data Table of Reaction Parameters and Yields

Analytical and Characterization Considerations

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy are essential to confirm the regioselectivity of substitution and the presence of the tetrahydropyran moiety, with characteristic chemical shifts for the pyran ring and indazole protons.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- Column Chromatography: Employed for purification.

- Melting Point and Elemental Analysis: Provide additional confirmation of compound identity and purity.

Summary of Research Findings

- The palladium-catalyzed borylation approach using bis(pinacolato)diboron is highly efficient for installing the boronic acid functionality on the indazole ring with excellent yields (up to 93%).

- The use of tetrahydro-2H-pyran as a protecting group or substituent at N1 enhances solubility and modulates the physicochemical properties of the indazole scaffold, facilitating downstream reactions.

- Reaction conditions are mild, and purification is straightforward, making this method suitable for both laboratory-scale synthesis and potential scale-up.

- The regioselectivity of borylation at the 5-position is well-established, avoiding side reactions at other positions of the indazole ring.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to boranes.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the inhibition or modulation of enzyme activity. This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic Acid Pinacol Ester

- Structure : Pyrazole core (5-membered ring with two adjacent nitrogen atoms) vs. indazole (benzene-fused pyrazole).

- Molecular Formula : C₁₄H₂₃BN₂O₃ (pinacol ester form; CAS: 903550-26-5) .

- Reactivity : Pyrazole derivatives exhibit faster coupling kinetics in Suzuki reactions due to reduced steric hindrance compared to indazole. For example, in the synthesis of benzonitrile intermediates, pyrazole boronic esters achieve >95% yield under standard conditions, while indazole analogs may require extended reaction times .

- Applications : Widely used in synthesizing agrochemicals and kinase inhibitors.

- Cost : Lower cost ($292/g for pyrazole pinacol ester vs. €250/250mg for indazole boronic acid) .

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic Acid Pinacol Ester

- Structure: Imidazole core (two non-adjacent nitrogen atoms) vs. indazole.

- Molecular Formula : C₁₄H₂₃BN₂O₃ (CAS: 1029684-37-4) .

- Electronic Properties : Imidazole’s electron-rich structure increases susceptibility to protodeboronation, necessitating stricter inert storage conditions (0–6°C) compared to indazole (2–8°C) .

- Applications : Preferred for synthesizing metal-organic frameworks (MOFs) due to strong coordination with transition metals.

General Comparison Table

Key Research Findings

Steric Effects : Indazole derivatives exhibit slower reaction kinetics in Suzuki couplings compared to pyrazole analogs. For example, coupling 1-(THP)-indazole-5-boronic acid with 4-bromo-2-chlorobenzonitrile requires 24 hours for >85% yield, whereas pyrazole analogs achieve similar yields in 12 hours .

Stability : The indazole boronic acid demonstrates superior air stability compared to imidazole derivatives, with <5% decomposition after one week under nitrogen vs. 15–20% for imidazole .

Medicinal Chemistry : Indazole derivatives are prioritized in oncology drug development due to their ability to mimic purine scaffolds, enhancing target binding affinity. For instance, they are key intermediates in asciminib analogs .

Biological Activity

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid is a boronic acid derivative of indazole, which has gained attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tetrahydro-2H-pyran moiety and a boronic acid functional group, contributing to its diverse pharmacological properties.

- Molecular Formula : C₁₂H₁₅BN₂O₃

- Molecular Weight : 246.07 g/mol

- CAS Number : 2056937-90-5

- Boiling Point : Not available

Biological Activity Overview

The biological activity of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid has been investigated in various studies, highlighting its potential as an anti-virulence agent, anti-cancer compound, and its effects on enzyme inhibition.

1. Anti-Virulence Activity

Recent studies have shown that indazole derivatives exhibit promising anti-virulence properties against pathogenic bacteria such as Pseudomonas aeruginosa. For example, one study reported that indazole–quinolone hybrids demonstrated significant inhibition of biofilm formation and pyocyanin production, with inhibition rates of approximately 35% at concentrations of 25 µM and 100 µM respectively .

2. Cytotoxicity Studies

In vitro cytotoxicity assessments have revealed moderate effects on eukaryotic cell lines. The compound exhibited no significant cytotoxicity at lower concentrations (≤50 µM) but showed a reduction in cell viability at higher doses (100 µM) on murine and human cell lines . This suggests a need for further investigation into the therapeutic window of this compound.

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular modeling studies have provided insights into the mechanism of action for the anti-QS (quorum sensing) properties of related indazole compounds. For instance, docking studies indicated strong binding affinities to the PqsR receptor involved in bacterial communication, suggesting that these compounds may disrupt virulence factor production .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A common approach involves coupling a tetrahydro-2H-pyran-protected indazole halide (e.g., bromide or iodide) with a boronic ester under Pd catalysis. Key variables include catalyst choice (e.g., Pd(PPh₃)₄), solvent (THF or dioxane), and base (Na₂CO₃ or K₂CO₃). highlights the use of pinacol esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as intermediates, which stabilize the boronic acid group during synthesis.

- Yield Optimization : Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) improve coupling efficiency. Monitoring reaction progress via TLC or HPLC (as in ) ensures minimal side-product formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.